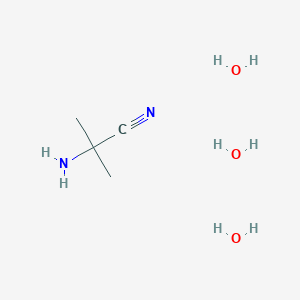2-Amino-2-methylpropionitrile trihydrate
CAS No.:
Cat. No.: VC16733619
Molecular Formula: C4H14N2O3
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H14N2O3 |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-amino-2-methylpropanenitrile;trihydrate |
| Standard InChI | InChI=1S/C4H8N2.3H2O/c1-4(2,6)3-5;;;/h6H2,1-2H3;3*1H2 |
| Standard InChI Key | HSOZQZBUZXOWNS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#N)N.O.O.O |
Introduction
| Property | Value | Source Citation |
|---|---|---|
| Density | 0.885–0.9 g/cm³ (25°C) | |
| Boiling Point | 150.4°C (760 mmHg) | |
| Solubility | Sparingly in DMSO, slightly in methanol | |
| pKa | 5.06 ± 0.25 |
Storage requires inert atmospheres and temperatures below –20°C to prevent decomposition .
Hydrate Formation in Nitriles
Hypothetical Properties of the Trihydrate
Structural Predictions
The trihydrate likely adopts a monoclinic or orthorhombic crystal system, with water molecules forming bridges between amine groups. Computational modeling of similar hydrates indicates:
-
Hydrogen-bonding networks: Each water molecule donates two H-bonds to amine N–H groups and accepts one from nitrile C≡N .
-
Lattice expansion: Hydration increases unit cell volume by ~30% compared to the anhydrous form, reducing density to ~0.75–0.8 g/cm³ .
Thermal Stability
Dehydration likely occurs in stages:
-
Loss of two H₂O molecules at 40–60°C.
-
Final H₂O release at 80–100°C, followed by nitrile decomposition above 150°C .
Solubility Profile
Hydration enhances polarity, potentially increasing water solubility. Estimated values:
| Solvent | Anhydrous Solubility | Trihydrate (Predicted) |
|---|---|---|
| Water | Insoluble | 5–10 g/L |
| Methanol | Slight | 50–100 g/L |
Synthesis Pathways and Challenges
Anhydrous Compound Synthesis
The hydrochloride salt (C₄H₉ClN₂) is synthesized via:
-
Strecker-type reaction: Acetone reacts with ammonium chloride and sodium cyanide in diethyl ether .
-
Acidification: Treating the free base with HCl gas yields the crystalline hydrochloride .
Trihydrate Formation Hypotheses
-
Crystallization from aqueous methanol: Slow evaporation of a methanolic solution containing stoichiometric H₂O may yield trihydrate crystals.
-
Humidity-controlled storage: Exposing the anhydrous form to 75–85% relative humidity at 5°C could induce hydration .
Applications and Research Gaps
Critical Knowledge Deficits
-
Crystal structure: No XRD or neutron diffraction data exist for the trihydrate.
-
Thermogravimetric analysis: Experimental decomposition profiles are needed.
-
Biological activity: Toxicity and metabolic pathways remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume